molecular formula C9H18N2O2 B1482435 (3S,4R)-4-(1,4-diazepan-1-yl)oxolan-3-ol CAS No. 1932335-89-1

(3S,4R)-4-(1,4-diazepan-1-yl)oxolan-3-ol

Cat. No.: B1482435
CAS No.: 1932335-89-1
M. Wt: 186.25 g/mol
InChI Key: OMLCKZIESCBVHS-RKDXNWHRSA-N
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Description

(3S,4R)-4-(1,4-diazepan-1-yl)oxolan-3-ol is a chiral chemical building block of high interest in medicinal chemistry and drug discovery research. This compound features a stereochemically defined tetrahydrofuran (oxolane) ring system linked to a 1,4-diazepane heterocycle, creating a multifunctional scaffold with potential for diverse molecular interactions. The 1,4-diazepane moiety is a seven-membered ring containing two nitrogen atoms, which is a key structural feature found in compounds that act on the central nervous system. For instance, the 1,4-diazepine structure is a core component of classic benzodiazepine drugs like Diazepam, which function as positive allosteric modulators of the GABA-A receptor . Furthermore, diazepan-based structures are actively investigated as orexin receptor antagonists for the potential treatment of insomnia . The specific stereochemistry of the tetrahydrofuran-3-ol moiety, as in the (3S,4R) enantiomer, can be critical for binding affinity and selectivity towards biological targets, as chirality often dictates a molecule's pharmacological profile. As a sophisticated building block, this compound is primarily used by researchers in the synthesis of novel bioactive molecules. Its applications include the development of potential pharmaceuticals targeting neurological disorders, psychiatric diseases, and other therapeutic areas. The presence of multiple nitrogen and oxygen heteroatoms provides sites for hydrogen bonding, while the structure offers opportunities for further synthetic modification. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(3S,4R)-4-(1,4-diazepan-1-yl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c12-9-7-13-6-8(9)11-4-1-2-10-3-5-11/h8-10,12H,1-7H2/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMLCKZIESCBVHS-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2COCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNCCN(C1)[C@@H]2COC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3S,4R)-4-(1,4-diazepan-1-yl)oxolan-3-ol, often referred to as DOBAM, is an organic compound notable for its unique structural features, including a tetrahydrofuran ring and a diazepane moiety. Its molecular formula is C_{12}H_{19}N_{2}O_{2}, with a molecular weight of approximately 200.28 g/mol. This compound's stereochemistry is particularly significant, as the (3S,4R) configuration influences its biological activity and potential therapeutic applications.

Structural Characteristics

The compound's structure can be represented as follows:

C12H19N2O2\text{C}_{12}\text{H}_{19}\text{N}_{2}\text{O}_{2}

Key Features:

  • Tetrahydrofuran Ring: A five-membered ring that contributes to the compound's chemical stability and reactivity.
  • Diazepane Moiety: A seven-membered ring that is commonly found in many pharmacologically active compounds, including benzodiazepines.

The biological activity of DOBAM is linked to its interactions with specific molecular targets such as enzymes and receptors. The diazepane ring allows for potential binding interactions that can modulate various biological pathways. Research indicates that compounds with similar structures may influence central nervous system functions, positioning DOBAM as a candidate for further pharmacological investigation.

Biological Activity and Applications

Research into the biological activity of DOBAM has revealed several potential applications:

  • CNS Activity: Preliminary studies suggest that DOBAM may exhibit anxiolytic and sedative properties akin to those of benzodiazepines due to its structural similarities.
  • Enzyme Inhibition: Compounds with similar structural motifs have been identified as potent inhibitors of farnesyltransferase, which plays a role in cancer progression .
  • Drug Development: The compound's unique structure makes it a valuable candidate for drug discovery efforts targeting various diseases.

Comparative Analysis

A comparison of DOBAM with structurally similar compounds highlights its unique features:

Compound NameMolecular FormulaNotable Features
trans-4-(1,4-Diazepan-1-yl)tetrahydro-3-furanolC_{12}H_{19}N_{2}OLacks the hydroxyl group at C3
trans-4-(1,4-Diazepan-1-yl)tetrahydro-2-furanolC_{12}H_{19}N_{2}ODifferent positioning of functional groups
trans-4-(1,4-Diazepan-1-yl)tetrahydro-3-pyranolC_{12}H_{19}N_{2}OContains a pyranol instead of furan

DOBAM's distinct stereochemistry and the combination of both tetrahydrofuran and diazepane rings may confer unique chemical properties and biological activities not present in other related compounds .

Case Studies

Study on CNS Effects:
A study investigating the CNS effects of similar diazepane derivatives found that they exhibited significant anxiolytic effects in animal models. This suggests that DOBAM could potentially have similar pharmacological effects .

Enzyme Interaction Studies:
Research focused on enzyme interactions revealed that compounds with diazepane structures could effectively inhibit key enzymes involved in cancer progression. This opens avenues for DOBAM's use in cancer therapeutics .

Comparison with Similar Compounds

Key Observations:

Ring Size and Flexibility : The diazepane-containing compounds (7-membered ring) exhibit greater conformational flexibility compared to pyrrolidine analogs (5-membered ring), which may enhance binding to receptors with larger active sites .

Hydrogen-Bonding Capacity : The diazepane group provides two nitrogen centers for hydrogen bonding, whereas pyrrolidine offers only one. This difference could influence target selectivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-(1,4-diazepan-1-yl)oxolan-3-ol typically involves the nucleophilic substitution reaction between a diazepane derivative and a tetrahydrofuran derivative. The key features of this synthetic approach are:

  • Starting Materials: A suitable 1,4-diazepane derivative (often a protected or functionalized amine) and a tetrahydrofuran ring-containing precursor with a reactive leaving group.
  • Catalysts: The reaction is generally catalyzed by mild Lewis acids or bases to promote ring opening or substitution without compromising stereochemical integrity.
  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are preferred to enhance nucleophilicity and solubility of reactants.
  • Temperature: Moderate temperatures (typically 40–80 °C) are maintained to balance reaction rate and selectivity.
  • Stereochemical Control: The trans stereochemistry (3S,4R) is achieved by controlling the reaction pathway, often through the use of chiral auxiliaries or selective catalysts to favor the desired diastereomer.

This synthetic methodology ensures high purity and yield of the target compound, suitable for further applications in medicinal chemistry and material science.

Industrial Production Methods

For large-scale synthesis, industrial production of this compound employs optimized continuous flow reactors that allow precise control of reaction parameters, leading to:

  • Enhanced Yield: Continuous flow systems improve mixing and heat transfer, reducing side reactions.
  • Cost Efficiency: Optimized reagent usage and reaction times lower production costs.
  • Purification: Advanced purification techniques such as preparative chromatography and crystallization are used to achieve pharmaceutical-grade purity.
  • Scalability: The process is scalable from gram to kilogram quantities without loss of stereochemical fidelity.

These industrial methods are designed to meet stringent quality standards while maintaining environmental and economic sustainability.

Chemical Reaction Analysis Relevant to Preparation

The compound’s preparation is often followed by or involves reactions that modify or confirm its structure:

Reaction Type Reagents/Conditions Outcome
Oxidation Potassium permanganate, controlled temperature Conversion to ketones or aldehydes for structural verification or derivative synthesis
Reduction Lithium aluminum hydride, mild conditions Formation of alcohols or amines to explore functional group transformations
Substitution Various nucleophiles/electrophiles, catalysts Generation of derivatives for SAR studies or improved pharmacological profiles

These reactions are integral to both the preparation and application phases of the compound’s lifecycle.

Summary Data Table of Preparation Parameters

Parameter Description/Value Notes
Starting Materials Diazepane derivative + tetrahydrofuran derivative Must be of high purity for stereoselectivity
Catalyst Lewis acids/bases (e.g., ZnCl2, triethylamine) Facilitates nucleophilic substitution
Solvent DMF, acetonitrile Polar aprotic solvents preferred
Temperature Range 40–80 °C Moderate to balance rate and selectivity
Reaction Time Several hours (typically 4–12 h) Depends on scale and catalyst efficiency
Purification Method Chromatography, crystallization Ensures high purity and stereochemical integrity
Industrial Technique Continuous flow reactors For scalability and cost efficiency

Research Findings and Notes

  • The stereochemical outcome (3S,4R) is critical and achieved through controlled reaction conditions and sometimes chiral catalysts or auxiliaries.
  • Industrial synthesis favors continuous flow technology to optimize yield and reduce waste.
  • The compound serves as a versatile intermediate for further functionalization in medicinal chemistry.
  • The reaction conditions are mild enough to preserve the sensitive tetrahydrofuran ring and the diazepane moiety without ring opening or degradation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S,4R)-4-(1,4-diazepan-1-yl)oxolan-3-ol
Reactant of Route 2
(3S,4R)-4-(1,4-diazepan-1-yl)oxolan-3-ol

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